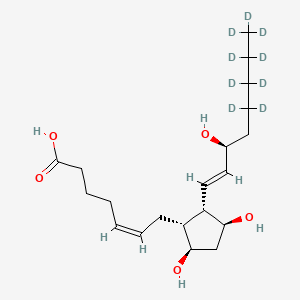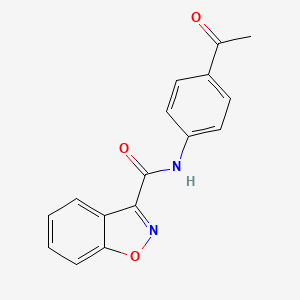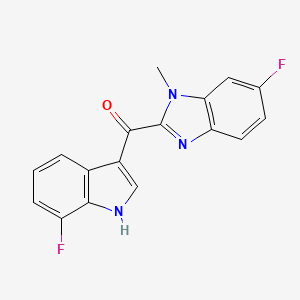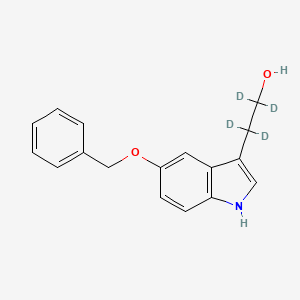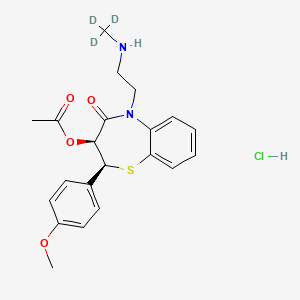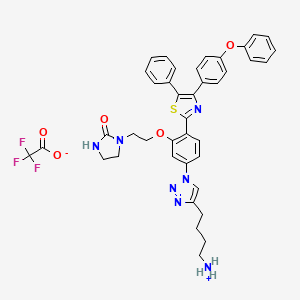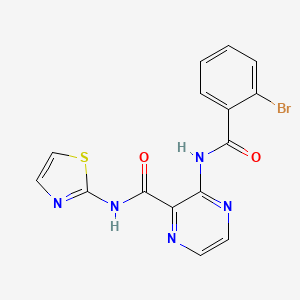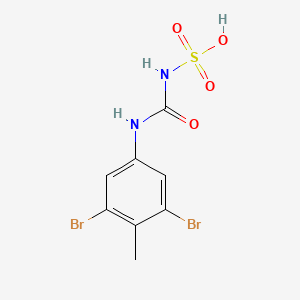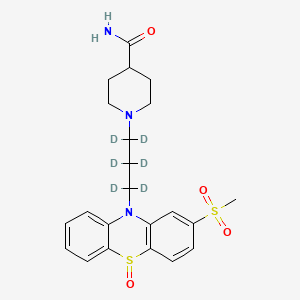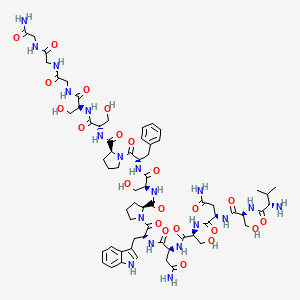
Caloxin 2A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caloxin 2A1 is a peptide that selectively inhibits the plasma membrane calcium ATPase (PMCA) by binding to its extracellular domain. This compound is significant in the study of calcium homeostasis and signaling, as it helps elucidate the physiological roles of PMCA .
Preparation Methods
Caloxin 2A1 is synthesized by screening a random peptide phage display library for binding to the second extracellular domain of PMCA isoform 1b. The peptide sequence obtained is then synthesized using standard solid-phase peptide synthesis techniques .
Chemical Reactions Analysis
Caloxin 2A1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It inhibits the Ca2±Mg2±ATPase activity in human erythrocyte leaky ghosts without affecting basal Mg2±ATPase or Na±K±ATPase . The major product formed from this interaction is the inhibition of calcium extrusion from cells, leading to increased intracellular calcium levels .
Scientific Research Applications
Caloxin 2A1 has a wide range of scientific research applications:
Mechanism of Action
Caloxin 2A1 exerts its effects by binding to the second extracellular domain of PMCA, thereby inhibiting its Ca2±Mg2±ATPase activity . This inhibition prevents the extrusion of calcium from cells, leading to an increase in intracellular calcium levels. The molecular targets involved are the PMCA isoforms, particularly PMCA1b .
Comparison with Similar Compounds
Caloxin 2A1 is unique in its selective inhibition of PMCA. Similar compounds include:
Carboxyeosin: Inhibits both PMCA and the Na+ pump, leading to additional increases in calcium entry through the Na±Ca2+ exchanger.
Thapsigargin: Inhibits the sarco/endoplasmic reticulum calcium ATPase (SERCA), affecting intracellular calcium stores.
Vanadate: Inhibits various ATPases, including PMCA, but lacks the selectivity of this compound.
This compound stands out due to its high selectivity for PMCA, making it a valuable tool for studying calcium homeostasis and signaling .
Properties
Molecular Formula |
C64H91N19O22 |
|---|---|
Molecular Weight |
1478.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C64H91N19O22/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 |
InChI Key |
NSWNAJQPRVUESD-DGNUHFIKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



